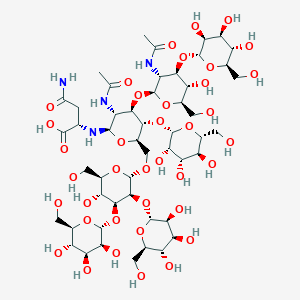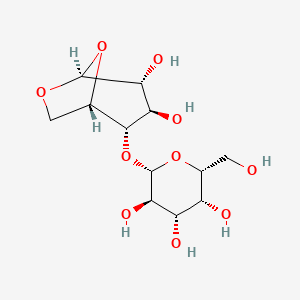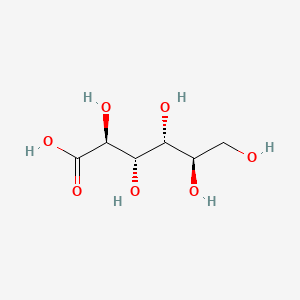
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldehydo-D-glucosamine is the open-chain form of D-glucosamine. It derives from an aldehydo-D-glucose.
Scientific Research Applications
Synthesis of Amino Acids and Peptides
- A study by Marin et al. (2002) demonstrates the use of related compounds in synthesizing amino acids like (2S,5R)-5-hydroxylysine, a component of collagen proteins (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
- Jeon et al. (2006) explored the stereoselective synthesis of protected derivatives of similar amino acids, highlighting their role in biologically active marine peptides (Jeon, Hong, Oh, & Kim, 2006).
Biochemical Studies and Pharmacological Potential
- Gong et al. (2012) investigated the solubilities of various saccharides, including compounds structurally similar to (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, which is crucial in understanding their biochemical properties (Gong, Wang, Zhang, & Qu, 2012).
- Andrés et al. (2003) conducted research on the diastereoselective synthesis of enantiopure amino acids, which are key components in pharmaceutical developments (Andrés, Muñoz, Pedrosa, & Pérez-Encabo, 2003).
Synthesis of Cyclic Depsipeptides and Marine Cyanobacteria Compounds
- Luesch et al. (2002) isolated new beta-amino acid-containing cyclic depsipeptides from marine cyanobacteria, which have potential applications in drug discovery (Luesch, Williams, Yoshida, Moore, & Paul, 2002).
- Tokairin et al. (2014) synthesized an orthogonally protected derivative of an amino acid, showing its utility in creating anti-HIV agents (Tokairin, Maita, Takeda, & Konno, 2014).
Novel Antioxidant Agents
- Manfredini et al. (2000) designed molecular combinations of two antioxidants, including a structure similar to the subject compound, for potential therapeutic agents against free radical damage (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Other Applications in Chemical Synthesis
- Hatanaka et al. (1999) isolated and characterized similar amino acids from fungi, contributing to the understanding of fungal biochemistry (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
- Thaisrivongs et al. (1987) discussed the synthesis of angiotensinogen transition-state analogues containing a structurally related acid, which are potent inhibitors of human plasma renin, important for hypertension treatment (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
properties
Product Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
FZHXIRIBWMQPQF-SLPGGIOYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)



![4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1229949.png)

![3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide](/img/structure/B1229954.png)
